molecular formula C9H9Cl2NO B13047299 1-Amino-1-(3,5-dichlorophenyl)acetone

1-Amino-1-(3,5-dichlorophenyl)acetone

Cat. No.: B13047299
M. Wt: 218.08 g/mol
InChI Key: TVHMRZVEFVKDCQ-UHFFFAOYSA-N
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Description

1-Amino-1-(3,5-dichlorophenyl)acetone is an organic compound with the molecular formula C 9 H 9 Cl 2 NO and a molecular weight of 218.08 g/mol . It is identified by the CAS Registry Number 1270435-76-1 . This substance features a molecular structure that incorporates both an amino functional group and a ketone group on a propanone backbone, which is substituted with a 3,5-dichlorophenyl ring . These functional groups make it a potential building block or intermediate in organic synthesis and medicinal chemistry research. The primary research applications for this compound are not fully detailed in public sources, but compounds with similar structures are often utilized in the development of novel pharmaceutical agents and agrochemicals. Researchers value this compound for its potential to serve as a key precursor in multi-step synthetic pathways. This product is designated for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

1-amino-1-(3,5-dichlorophenyl)propan-2-one

InChI

InChI=1S/C9H9Cl2NO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-4,9H,12H2,1H3

InChI Key

TVHMRZVEFVKDCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=CC(=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Acylation of 3,5-Dichloroaniline with Glutaric Anhydride

One documented method involves reacting 3,5-dichloroaniline with glutaric anhydride in toluene. The process is as follows:

  • Dissolve 3,5-dichloroaniline and glutaric anhydride in toluene.
  • Stir the mixture until a precipitate forms, indicating product formation.
  • Recrystallize the precipitate from an ethanol-acetone mixture to purify the compound.

This method yields up to 80% of this compound and is notable for its straightforward procedure and relatively high efficiency.

Step Conditions Outcome
Reactants 3,5-Dichloroaniline + Glutaric anhydride Formation of intermediate
Solvent Toluene Homogeneous solution
Reaction Stir until precipitate forms Product precipitates
Purification Recrystallization (ethanol-acetone) Pure compound obtained
Yield Up to 80% High yield

Reductive Amination of 3,5-Dichlorophenylacetone

Another synthetic route, by analogy to similar amino ketones, is reductive amination of the corresponding 3,5-dichlorophenylacetone:

  • The ketone (3,5-dichlorophenylacetone) is reacted with ammonia or a primary amine.
  • A reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride is used.
  • The reaction is carried out under controlled pH and temperature to favor formation of the amino ketone.

Though specific literature for this exact compound is limited, this method is widely used for preparing α-amino ketones and can be adapted for this compound synthesis.

Multi-step Synthesis from Dichlorobenzaldehyde

A plausible multi-step synthetic route involves:

  • Starting from 3,5-dichlorobenzaldehyde.
  • Formation of an α-keto intermediate by reaction with acetone derivatives or via oxidation.
  • Introduction of the amino group through amination or reductive amination steps.

This method allows for fine control over substitution patterns but may require more purification steps.

Reaction Conditions and Optimization

  • Solvents: Toluene, ethanol, acetone, and acetonitrile are commonly used depending on the step.
  • Temperature: Reactions are typically conducted at room temperature to moderate heating (20–80 °C) to balance reaction rate and selectivity.
  • Catalysts/Acids: Acid catalysis (e.g., HCl, Lewis acids like AlCl3) may be employed to facilitate acylation or amination reactions.
  • Purification: Recrystallization and chromatography are standard to achieve high purity.

Comparative Data Table of Preparation Methods

Preparation Method Key Reactants Reaction Conditions Yield (%) Purification Method Notes
Acylation of 3,5-dichloroaniline 3,5-Dichloroaniline + Glutaric anhydride Toluene, stir at RT ~80 Recrystallization (ethanol-acetone) Straightforward, high yield
Reductive amination of 3,5-dichlorophenylacetone 3,5-Dichlorophenylacetone + NH3 + Reducing agent Mild heating, controlled pH Variable Chromatography Common method for amino ketones
Multi-step from 3,5-dichlorobenzaldehyde 3,5-Dichlorobenzaldehyde + acetone derivatives Multi-step, moderate heating Moderate Multiple purification steps Allows structural control, more complex

Research Findings and Mechanistic Insights

  • The amino group in this compound acts as a nucleophile, facilitating further chemical transformations.
  • The ketone group can undergo reductions or condensations, making the compound versatile for synthetic applications.
  • The presence of the 3,5-dichlorophenyl substituent influences reactivity and biological activity, potentially enhancing enzyme interactions.
  • Acid catalysis and solvent choice critically affect reaction rates and product purity.

Comparison with Similar Compounds

3-(3,5-Dichlorophenyl)-N-(1-methyl)2,4-dioxo-1-imidazolidine carboxamide

  • Key Properties: Molecular Weight: 330.17 g Melting Point: 136°C Solubility: Soluble in water, ethanol, acetone, and methyl chloride .
  • Applications :
    • Fungicide targeting Botrytis spp., Fusarium roseum, and Alternaria spp.
    • Active ingredient (53.16%) in agrochemical formulations .

3,5-Dichlorophenyl Isocyanate

  • Key Properties :
    • High reactivity due to the isocyanate group (-NCO).
    • Used as a precursor in pharmaceutical intermediates .
  • Applications :
    • Synthesis of complex molecules in drug development.
    • Valued for precision in forming ureas and carbamates .

1-Amino-1-(3,5-dichlorophenyl)acetone (Hypothetical Comparison)

  • Inferred Properties: Molecular Weight: ~230–250 g (estimated based on analogs). Melting Point: Likely lower than 136°C due to the less rigid acetone backbone vs. imidazolidine. Solubility: Expected solubility in polar solvents (e.g., acetone, ethanol) due to the ketone and amino groups.
  • Potential Applications: Intermediate in pharmaceuticals (e.g., via Mannich reactions or reductive amination). Agrochemical precursor if bioactivity against pathogens is demonstrated.

Data Table: Comparative Analysis

Property 3-(3,5-Dichlorophenyl)-N-(1-methyl)imidazolidine carboxamide 3,5-Dichlorophenyl Isocyanate This compound (Hypothetical)
Molecular Weight (g/mol) 330.17 ~190 (estimated) ~230–250 (estimated)
Melting Point 136°C Not reported Likely <136°C
Solubility Water, ethanol, acetone Organic solvents (e.g., DCM, THF) Polar solvents (e.g., acetone, ethanol)
Primary Application Fungicide Pharmaceutical intermediate Pharmaceutical/agrochemical intermediate (inferred)

Research Findings and Implications

  • Compared to 3,5-dichlorophenyl isocyanate, the amino-acetone structure may offer milder reactivity, enabling selective syntheses in drug development .
  • Contradictions in solubility profiles (e.g., water solubility in the imidazolidine carboxamide vs. organic solubility in isocyanates) highlight how functional groups dictate application niches.

Biological Activity

1-Amino-1-(3,5-dichlorophenyl)acetone is a compound with significant biological activity, characterized by its unique structure that includes an amino group and a dichlorophenyl moiety. Its molecular formula is C9_9H10_{10}Cl2_2N, with a molecular weight of approximately 220.09 g/mol. This compound has garnered attention for its potential applications in various fields, including agriculture and pharmaceuticals.

Research indicates that this compound may function as an inhibitor or activator of specific enzymes and receptors, thereby influencing various biochemical pathways. Its structural characteristics enable it to interact with multiple molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to significant physiological effects. Notably, compounds with similar structures have been noted for their roles in promoting animal growth and improving the lean meat-to-fat ratio in livestock.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. In vitro studies have demonstrated promising activity against various Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis. For instance, related compounds with similar functional groups have shown effectiveness against multidrug-resistant strains . The minimum inhibitory concentration (MIC) values for these compounds suggest that they could serve as potential candidates for developing new antimicrobial agents.

Anticancer Properties

In addition to antimicrobial activity, there is emerging evidence regarding the anticancer potential of this compound. Some derivatives have shown significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the S phase .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsNotable Findings
AntimicrobialStaphylococcus aureus, E. faecalisEffective against multidrug-resistant strains
AnticancerA549 (lung cancer), MCF-7 (breast cancer)Induces apoptosis; cytotoxic effects observed
Growth PromotionLivestockImproves lean meat-to-fat ratio

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of several derivatives of this compound against clinically relevant pathogens. The results indicated that certain derivatives exhibited MIC values comparable to existing antibiotics, highlighting their potential as alternative therapeutic agents in treating infections caused by resistant strains .

Case Study 2: Anticancer Activity Assessment

In another investigation focusing on anticancer properties, derivatives were tested on A549 cells. The study found that specific modifications to the compound's structure significantly enhanced its cytotoxicity, suggesting that further chemical optimization could yield more potent anticancer agents .

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